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Compound of Interest

Compound Name: 6-Cyanobenzothiazole

Cat. No.: B1366490

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyanobenzothiazole, systematically known as 1,3-benzothiazole-6-carbonitrile, is a
heterocyclic aromatic compound of significant interest in medicinal chemistry and materials
science. Its rigid benzothiazole core, combined with the reactive nitrile group, makes it a
versatile building block for the synthesis of a wide range of functional molecules. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and synthetic methodologies of 6-cyanobenzothiazole, tailored for professionals in
research and drug development.

Chemical Structure and Identification

The chemical structure of 6-cyanobenzothiazole consists of a benzene ring fused to a thiazole
ring, with a nitrile (-C=N) group attached to the 6-position of the benzothiazole core.

Molecular Formula: CsHaN2S
Molecular Weight: 160.20 g/mol

IUPAC Name: 1,3-benzothiazole-6-carbonitrile
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CAS Number: 58249-61-9
Chemical Structure:
Caption: Chemical structure of 6-Cyanobenzothiazole.

Physicochemical Properties

A summary of the key physicochemical properties of 6-cyanobenzothiazole is presented in the
table below. These properties are crucial for understanding its behavior in various chemical and
biological systems.

Property Value Reference
Molecular Formula CsHaN2S [1]
Molecular Weight 160.20 g/mol [1]
Appearance White to light-yellow solid [2]

Melting Point 137-138 °C [3]

Boiling Point Not available

Solubility Soluble in various organic ]

solvents
LogP (calculated) 1.7 [1]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization
of 6-cyanobenzothiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum of 6-cyanobenzothiazole would be expected to show
characteristic signals for the aromatic protons on the benzothiazole ring system. The precise
chemical shifts and coupling constants would provide information about the substitution
pattern.
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e 13C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the eight
carbon atoms in the molecule, including the nitrile carbon. The chemical shifts would be
indicative of the electronic environment of each carbon atom.

Note: Experimentally obtained and assigned NMR data for 6-cyanobenzothiazole is not
readily available in the searched literature. The information provided is based on general
principles of NMR spectroscopy for similar aromatic heterocyclic compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 6-cyanobenzothiazole is expected to exhibit characteristic absorption
bands for the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm~?)

C=N (Nitrile) Strong, sharp absorption around 2220-2260
C=N (Thiazole ring) Absorption in the 1630-1475 region
Aromatic C-H stretch Above 3000

Aromatic C=C stretch Multiple bands in the 1600-1450 region

Note: While a theoretical IR spectrum can be predicted, specific experimental data with peak
assignments for 6-cyanobenzothiazole is not available in the searched literature.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of 6-cyanobenzothiazole. The
molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular
weight (160.20). Fragmentation patterns would provide further structural information.

Synthesis of 6-Cyanobenzothiazole

The synthesis of 6-cyanobenzothiazole can be achieved through various synthetic routes,
typically involving the construction of the benzothiazole core followed by the introduction of the
cyano group, or by cyclization of a precursor already containing the nitrile functionality.
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Experimental Protocol: A General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of 6-cyanobenzothiazole
was not found in the searched literature, a general approach can be outlined based on the
synthesis of related benzothiazole derivatives. One plausible route involves the Sandmeyer
reaction starting from 6-aminobenzothiazole.

Workflow Diagram:

Diazotization Sandmeyer Reaction Workup and Purification

Reaction Quenching,
%—{ Crude Product [—Column C | Purified 6-C; i

NaNOz, HCI

Diazonium Salt Intermediate o & 6-Cyanobenzothiazole

Click to download full resolution via product page
Caption: General workflow for the synthesis of 6-Cyanobenzothiazole.
Methodology:

» Diazotization of 6-Aminobenzothiazole: 6-Aminobenzothiazole is dissolved in an agueous
solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice
bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low
temperature. This reaction forms the corresponding diazonium salt intermediate.

o Sandmeyer Reaction: The freshly prepared diazonium salt solution is slowly added to a
solution of copper(l) cyanide. The diazonium group is replaced by a nitrile group, yielding 6-
cyanobenzothiazole. The reaction mixture is typically stirred for a period to ensure
complete reaction.

o Workup and Purification: Upon completion of the reaction, the mixture is neutralized and
extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The
combined organic layers are washed, dried over an anhydrous salt (e.g., sodium sulfate),
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and the solvent is removed under reduced pressure. The crude product is then purified,
typically by column chromatography on silica gel, to afford pure 6-cyanobenzothiazole.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations,
reaction times, and purification solvents, would need to be optimized.

Applications in Research and Drug Development

6-Cyanobenzothiazole serves as a key intermediate in the synthesis of various biologically
active molecules. The nitrile group can be readily converted into other functional groups, such
as amines, carboxylic acids, or tetrazoles, providing access to a diverse range of derivatives.
Its structural motif is found in compounds being investigated for various therapeutic areas.

Signaling Pathway Diagram (Hypothetical):
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Caption: Hypothetical kinase inhibition by a 6-cyanobenzothiazole derivative.

Conclusion

6-Cyanobenzothiazole is a valuable heterocyclic building block with significant potential in the
development of novel therapeutics and functional materials. This technical guide has provided
a summary of its chemical structure, key properties, and a general synthetic strategy. Further
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research to fully characterize this compound and explore its reactivity will undoubtedly open up
new avenues for its application in various scientific disciplines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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